molecular formula C16H17NO2 B309683 N-(3-hydroxyphenyl)-4-phenylbutanamide

N-(3-hydroxyphenyl)-4-phenylbutanamide

Katalognummer: B309683
Molekulargewicht: 255.31 g/mol
InChI-Schlüssel: PGFLYBYPMCMXIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Hydroxyphenyl)-4-phenylbutanamide is a synthetic phenylbutanamide derivative characterized by a 4-phenylbutanamide backbone substituted with a hydroxyl group at the meta position of the terminal phenyl ring. For instance, N-(3-hydroxyphenyl)retinamide, a retinoid analog, demonstrated potent growth inhibition and apoptosis induction in bladder cancer cell lines, outperforming the well-studied fenretinide (4HPR) in preclinical models . This suggests that the 3-hydroxyphenyl substitution may enhance bioactivity in certain therapeutic contexts.

Eigenschaften

Molekularformel

C16H17NO2

Molekulargewicht

255.31 g/mol

IUPAC-Name

N-(3-hydroxyphenyl)-4-phenylbutanamide

InChI

InChI=1S/C16H17NO2/c18-15-10-5-9-14(12-15)17-16(19)11-4-8-13-6-2-1-3-7-13/h1-3,5-7,9-10,12,18H,4,8,11H2,(H,17,19)

InChI-Schlüssel

PGFLYBYPMCMXIS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)O

Kanonische SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC(=CC=C2)O

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Key Research Findings and Data Tables

Table 1: Comparative Bioactivity of Phenylretinamides in Bladder Cancer Cell Lines

Compound Cell Line (Grade) Growth Inhibition (%) at 10 µM Apoptosis Induction (Fold vs. Control)
N-(3-Hydroxyphenyl)retinamide UM-UC14 (Grade 4) 85 ± 5 4.2 ± 0.3
4HPR UM-UC14 (Grade 4) 65 ± 7 2.8 ± 0.4
N-(4-Carboxyphenyl)retinamide UM-UC14 (Grade 4) 70 ± 6 3.1 ± 0.5

Data adapted from bladder cancer studies .

Vorbereitungsmethoden

Reaction Conditions and Solvent Systems

In the referenced protocol, 4-phenylbutanoic acid and 2-aminophenol were condensed using a one-step procedure in anhydrous dichloromethane (DCM) under nitrogen atmosphere. The reaction mixture was stirred at room temperature for 12–24 hours, followed by aqueous workup and column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. For the 3-hydroxyphenyl variant, similar conditions are applicable, though the meta-substituted amine may necessitate adjusted stoichiometry due to reduced nucleophilicity compared to ortho- or para-isomers.

Table 1: Comparative Yields of Hydroxyphenyl-4-Phenylbutanamide Isomers

Isomer PositionCoupling AgentSolventTemperatureYield (%)
2-HydroxyphenylEDCDCMRT68
3-Hydroxyphenyl*EDCDCMRT52*
4-HydroxyphenylDCCTHF0°C→RT74

*Theoretical yield extrapolated from structural analogs.

Optimization of Substituent Positioning and Electronic Effects

The position of the hydroxyl group on the phenyl ring significantly influences reaction efficiency. Studies on N-(2-hydroxyphenyl)-4-phenylbutanamide demonstrated that ortho-substitution enhances intramolecular hydrogen bonding, stabilizing the transition state and improving yields compared to meta- or para-substituted analogs. For the 3-hydroxyphenyl derivative, the absence of such stabilization may require elevated temperatures (40–50°C) or prolonged reaction times to achieve comparable conversions.

Impact of Solvent Polarity

Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) have been shown to improve solubility of 3-aminophenol, which is sparingly soluble in nonpolar media. A patent describing teriflunomide synthesis highlighted toluene as an effective solvent for analogous amidation reactions, though this may require reflux conditions (110°C) to drive the reaction to completion.

Alternative Routes: Reductive Amination and Acyl Chloride Intermediates

Acyl Chloride-Mediated Synthesis

Conversion of 4-phenylbutanoic acid to its acyl chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with 3-aminophenol offers a high-yielding alternative. This method, though requiring stringent moisture control, avoids the use of coupling agents and simplifies purification. For example, a related synthesis of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives achieved 85% yields using acyl chlorides in anhydrous DCM.

Purification and Analytical Characterization

Chromatographic Techniques

Column chromatography remains the gold standard for isolating this compound. A silica gel stationary phase with a 3:1 hexane/ethyl acetate eluent effectively separates the product from unreacted starting materials and byproducts. The PMC study reported a 51.4% yield after chromatography for a structurally similar compound, underscoring the method’s efficacy.

Spectroscopic Confirmation

  • IR Spectroscopy : A strong absorption band near 1630–1680 cm⁻¹ confirms the amide C=O stretch, while O–H stretching of the phenolic group appears as a broad peak around 3300 cm⁻¹.

  • ¹H NMR : Diagnostic signals include a triplet at δ 2.35–2.45 ppm (CH₂ adjacent to the carbonyl), a multiplet at δ 7.20–7.40 ppm (aromatic protons), and a singlet at δ 9.20 ppm (phenolic -OH) .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(3-hydroxyphenyl)-4-phenylbutanamide, and how can reaction conditions be optimized for yield?

  • Methodology : Synthesis typically involves a multi-step approach:

  • Acylation : React 3-hydroxyphenylamine with 4-phenylbutanoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
  • Purification : Use recrystallization with ethanol/water mixtures to isolate the product. Optimize yield by adjusting solvent polarity and cooling rates .
  • Catalyst optimization : Test Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDC/HOBt) to enhance reaction efficiency .

Q. Which analytical techniques are critical for confirming the structural integrity of N-(3-hydroxyphenyl)-4-phenylbutanamide?

  • Methodology :

  • NMR spectroscopy : Use ¹H/¹³C NMR to verify the phenolic hydroxyl group (δ ~5.5 ppm, broad singlet) and amide carbonyl (δ ~168 ppm) .
  • HPLC : Monitor purity (>98%) with a C18 column and UV detection at λ ~254 nm .
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and phenolic O-H stretch (~3300 cm⁻¹) .

Q. What are the common purification methods for N-(3-hydroxyphenyl)-4-phenylbutanamide, and how do solvent systems affect crystallization?

  • Methodology :

  • Recrystallization : Use ethanol/water (7:3 v/v) for high-purity crystals. Solvent polarity impacts crystal morphology; test toluene or ethyl acetate for alternative habits .
  • Column chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate) for complex mixtures .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when characterizing novel butanamide derivatives?

  • Methodology :

  • Cross-validation : Combine NMR, IR, and mass spectrometry to resolve ambiguous peaks (e.g., overlapping aromatic signals) .
  • Computational modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .
  • Isotopic labeling : Introduce deuterated solvents or ¹³C-labeled precursors to clarify signal assignments .

Q. What strategies mitigate competing side reactions during the acylation of 3-hydroxyphenyl groups in butanamide synthesis?

  • Methodology :

  • Protecting groups : Temporarily block the hydroxyl group with acetyl or tert-butyldimethylsilyl (TBS) groups before acylation .
  • Low-temperature reactions : Conduct acylation at 0–5°C to suppress oxidation or dimerization .
  • In situ monitoring : Use TLC or inline IR to detect intermediates and adjust reagent stoichiometry .

Q. How does the phenolic hydroxyl group in N-(3-hydroxyphenyl)-4-phenylbutanamide influence its interaction with biological targets?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Synthesize analogs without the hydroxyl group and compare binding affinities (e.g., via SPR or ITC) .
  • Molecular docking : Simulate interactions with enzymes/receptors (e.g., COX-2 or GPCRs) to identify hydrogen-bonding motifs .
  • Metabolic stability assays : Test susceptibility to glucuronidation or sulfation using liver microsomes .

Q. How to design stability studies for N-(3-hydroxyphenyl)-4-phenylbutanamide under varying pH and temperature?

  • Methodology :

  • Forced degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40–60°C for 1–4 weeks .
  • Analytical tracking : Quantify degradation products via HPLC-MS and identify hydrolyzed or oxidized derivatives .
  • Storage recommendations : Store at -20°C in amber vials under inert gas to prevent photodegradation and oxidation .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data for N-(3-hydroxyphenyl)-4-phenylbutanamide across different assays?

  • Methodology :

  • Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and positive controls .
  • Dose-response curves : Compare EC₅₀/IC₅₀ values across assays to identify concentration-dependent discrepancies .
  • Off-target profiling : Screen against unrelated targets (e.g., kinases) to rule out nonspecific interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.